
(R)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL is a chiral compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a bromine and chlorine-substituted phenyl ring, a methylamino group, and an ethan-1-OL moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-chlorobenzaldehyde and methylamine.
Formation of Intermediate: The initial step involves the condensation of 4-bromo-2-chlorobenzaldehyde with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired ®-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL.
Industrial Production Methods
In an industrial setting, the production of ®-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as crystallization, distillation, or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
®-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of 2-(4-Bromo-2-chlorophenyl)-2-(methylamino)acetone.
Reduction: Formation of 2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethane.
Substitution: Formation of 2-(4-Methoxy-2-chlorophenyl)-2-(methylamino)ethan-1-OL.
科学研究应用
®-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the surface of cells, leading to a cascade of intracellular signaling events.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Modulation of Gene Expression: Influencing the expression of genes involved in various biological processes.
相似化合物的比较
®-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL can be compared with other similar compounds, such as:
®-2-(4-Bromo-2-fluorophenyl)-2-(methylamino)ethan-1-OL: Similar structure but with a fluorine atom instead of chlorine.
®-2-(4-Bromo-2-chlorophenyl)-2-(ethylamino)ethan-1-OL: Similar structure but with an ethylamino group instead of methylamino.
®-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)propan-1-OL: Similar structure but with a propan-1-OL moiety instead of ethan-1-OL.
These comparisons highlight the uniqueness of ®-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL in terms of its specific functional groups and their positions on the molecule.
属性
分子式 |
C9H11BrClNO |
|---|---|
分子量 |
264.54 g/mol |
IUPAC 名称 |
(2R)-2-(4-bromo-2-chlorophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H11BrClNO/c1-12-9(5-13)7-3-2-6(10)4-8(7)11/h2-4,9,12-13H,5H2,1H3/t9-/m0/s1 |
InChI 键 |
SDZYYUFSHKPWGO-VIFPVBQESA-N |
手性 SMILES |
CN[C@@H](CO)C1=C(C=C(C=C1)Br)Cl |
规范 SMILES |
CNC(CO)C1=C(C=C(C=C1)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-5-((1,2-Dichlorovinyl)oxy)benzo[D][1,3]dioxole](/img/structure/B13043096.png)

![1-[3-Fluoro-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13043115.png)
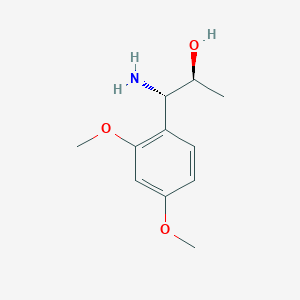
![1-Amino-1-[4-(difluoromethoxy)phenyl]acetone](/img/structure/B13043119.png)
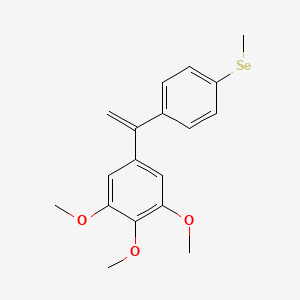
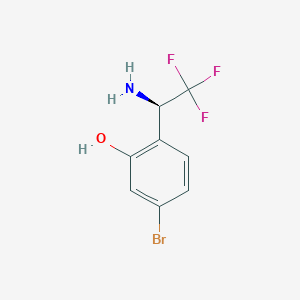

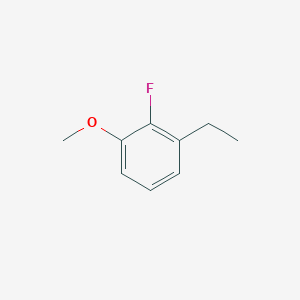
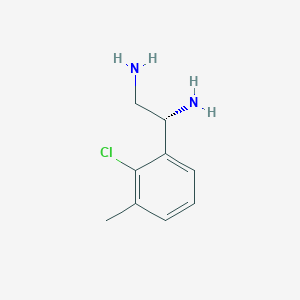
![(1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13043151.png)
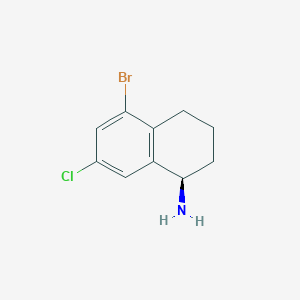
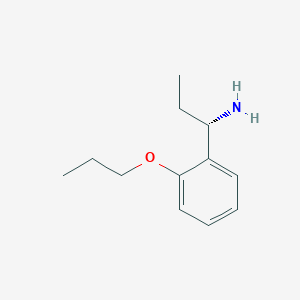
![2-bromo-1-[(4-methylbenzene)sulfonyl]-1H-indole](/img/structure/B13043168.png)
